molecular formula C13H22N2O B097375 Noruron CAS No. 18530-56-8

Noruron

Cat. No. B097375
CAS RN: 18530-56-8
M. Wt: 222.33 g/mol
InChI Key: YGLMVCVJLXREAK-MTVMDMGHSA-N
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Description

Synthesis Analysis

The synthesis of neuronal cells and molecules is a complex process that involves various growth factors and signaling molecules. For instance, the generation of neuronal cells from adult mouse brain has been shown to be optimal when precursors are stimulated with basic fibroblast growth factor and then exposed to medium conditioned by an astrocytic cell line . Additionally, the synthesis of norepinephrine within adrenergic neurons involves an active uptake process that requires ATP and Mg++, and is selectively inhibited by catecholamine depleting agents .

Molecular Structure Analysis

The molecular structure of neuronal receptors and their related molecules is highly specific and plays a crucial role in their function. For example, NOR-1, a novel member of the thyroid/steroid receptor superfamily, has been identified and cloned from forebrain neuronal cells. It encodes a protein with a DNA-binding domain highly homologous to the Nur77 family and a putative ligand-binding domain . The molecular structure of NOR-1 allows it to bind to specific response elements and transactivate common target genes .

Chemical Reactions Analysis

Chemical reactions in neurons are essential for neurotransmission and other neuronal functions. The biosynthesis of norepinephrine, for example, involves the uptake of catecholamines across the axonal membrane, which is a rapid and efficient process responsible for the termination of the biological actions of released neurotransmitters . Nitric oxide, another important neuronal molecule, acts as a vasodilator in blood vessels and as a neurotransmitter in the nervous system, but can also function as a neurotoxin in situations of excessive production .

Physical and Chemical Properties Analysis

The physical and chemical properties of neuronal molecules determine their functionality within the nervous system. Nitric oxide, for instance, is a free radical with diverse functions ranging from inhibiting platelet aggregation to mediating cytotoxicity in macrophages . The physical properties of NOR-1 and its closely related members of the steroid/thyroid hormone receptor superfamily have been studied in human neuroblastoma cell lines, revealing that their expression can be rapidly increased by treatment with forskolin and 12-O-tetradecanoylphorbol-13-acetate without requiring de novo protein synthesis .

Scientific Research Applications

1. Rodent Models in Neuroscience Research

Noruron (NOR-1) has been studied in the context of neuropsychiatric disorders using rodent models. Mice and rats, particularly Mus musculus and Rattus norvegicus, are utilized extensively in biomedical research to study human diseases, including neuropsychiatric disorders where NOR-1 plays a significant role (Ellenbroek & Youn, 2016).

2. Molecular Cloning in Neuronal Cells

NOR-1 was identified through molecular cloning from cultured rat neuronal cells undergoing apoptosis, highlighting its potential role in neuronal development and apoptosis (Ohkura et al., 1994).

3. Logic Gates in Neural Networks

Research on NOR gates, a logic element in neural networks, has been conducted using two-dimensional materials. This research provides insights into the development of artificial neural networks and neuristors, which can mimic the functions of biological neurons like NOR-1 (Chen et al., 2021).

4. Pharmacological Modulation of NOR-1

Studies have investigated the druggability of NOR-1, with research showing potential modulation through chemical tools. This could have implications for understanding NOR-1's physiological role and therapeutic potential (Zaienne et al., 2022).

5. NOR-1 Isoforms in Humans

Research into NOR-1's isoforms in human skeletal muscles has been conducted to understand its role in the human body, particularly in relation to its transcript variants and their effects on gene expression (Ohkura et al., 1998).

6. Biocompatibility in Neurons

Studies on nanoparticles and their interaction with neurons have implications for NOR-1 research. The biocompatibility of these nanoparticles in neurons provides insights into potential drug or gene delivery systems that could target NOR-1 in neuronal cells (Barandeh et al., 2012).

7. NOR-1 in Neuroblastoma Cell Lines

NOR-1 expression has been observed in human neuroblastoma cell lines, indicating its role in tumor cell lines and its potential involvement in cancer research (Maruyama et al., 1995).

8. NOR-1 in Cognitive Impairment Studies

The novel object recognition test (NOR) is used to study recognition memory deficits in rodents. This test is relevant for understanding NOR-1's role in cognitive processes and memory functions (Grayson et al., 2015).

9. NOR-1 in Developmental Neural Networks

NOR-1 has been studied in the context of developmental neural networks, particularly in the Neuronal Organism Evolution model. This research contributes to understanding NOR-1's role in neural network development and robustness (Hampton & Adami, 2004).

10. NOR-1 in Neuronal Redox Sensitivity

Studies on NOR-1 have focused on its role in regulating neural cell viability and redox sensitivity, especially in response to oxidative stress, indicating its potential in neurological and neuroprotective research (Gagnon et al., 2021).

11. NOR-1 in Vascular Injury

Research on NOR-1's role in neointima formation following vascular injury has implications for cardiovascular health and disease treatment, showcasing NOR-1's importance in vascular biology (Nomiyama et al., 2009).

12. Overview of NOR-1 Functions

Comprehensive insights into NOR-1's functions, molecular, and pharmacological regulation have been gathered, covering its role in various diseases and physiological processes, contributing to the development of novel treatments (Hong et al., 2022).

13. NOR-1 in Hypoxia-Induced Neuronal Insults

Studies have demonstrated NOR-1's role in neuronal survival in response to hypoxia-induced apoptotic insults, highlighting its significance in neuroprotective strategies and understanding of neuronal responses to environmental stresses (Chio et al., 2016).

properties

IUPAC Name

1,1-dimethyl-3-[(1S,2R,6R,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMVCVJLXREAK-MTVMDMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H]1C[C@@H]2C[C@H]1[C@H]3[C@@H]2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040292
Record name Norea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norea

CAS RN

18530-56-8
Record name Noruron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18530-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noruron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aα,4α,5α,7α,7aα)-1,1-dimethyl-3-(octahydro-4,7-methano-1H-inden-5-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NORURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z7VLM178S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
E Lagos, J Cárdenas - … rates of atrazine, propazine and noruron., 1970 - cabdirect.org
Susceptibility of four sorghum varieties to different rates of atrazine, propazine and noruron. … Susceptibility of four sorghum varieties to different rates of atrazine, propazine and noruron …
Number of citations: 0 www.cabdirect.org
DK Bagga - Persistence of norea and flnometuron In soil as …, 1970 - cabdirect.org
… of noruron and fluo-meturon at 2 ppm in autoclaved and non-autoclaved soils was studied in the glasshouse. Soybean bio-assays showed that noruron and … Noruron was less toxic than …
Number of citations: 0 www.cabdirect.org
H Franco, O Franco, R De La Cruz - Weed control in sorghum., 1970 - cabdirect.org
… Marupaanste was obtained with atrazine at 2 kg/ha, noruron 2 + atrazine 1 kg and noruron 3.5 kg. The resistance of morningglory [Ipomoea sp.] to noruron applied on its own might be …
Number of citations: 0 www.cabdirect.org
V Calderón, A Saldarriaga - Chemical weed control in sugar cane., 1969 - cabdirect.org
Two years' trials were conducted with the sugar cane variety POJ 2878. Fluometuron at 4 [kg./ha. ai], noruron at 4.8, diuron at 4.8, ametryne at 2.8+ atrazine at 2.8+ 2, 4-D amine at 1.92 (…
Number of citations: 0 www.cabdirect.org
FS de Almeida - PANS Pest Articles & News Summaries, 1970 - Taylor & Francis
… tion of fluometuron or prometryne and noruron + MSMA were made 20 days later on plots previously treated with trifluralin. Counts of existing weeds were made just prior to this …
Number of citations: 1 www.tandfonline.com
M Horowitz - Weed Research, 1969 - Wiley Online Library
… La simazine et le diuron se montrerent hautement persistants, I'atrazine persistante, le fluometuron, la trifluraline, le bromacile et le noruron mod^r^ment persistants; quant k la pyrazone…
Number of citations: 37 onlinelibrary.wiley.com
M HOROWITZ, G HERZLINGER - Weed Research, 1973 - Wiley Online Library
… In one experiment diuron was combined with diphenamid, fluometuron, noruron, prometryne or simazine, and in another experiment trifluralin was combined with diuron or dichlobenil. …
Number of citations: 4 onlinelibrary.wiley.com
AV Mironenko, IR Khodortsov - Khimiya v Sel'skom Khozyaistve, 1978 - cabdirect.org
… Herban [noruron] 2 kg/ha were applied pre-em. in yellow fodder lupin [Lupinus luteus] on light sandy silt loam soil. Simazine gave 65% weed control, prometryne 76% and noruron 71%. …
Number of citations: 1 www.cabdirect.org
GC Gleadle, WD Thomas - PANS Pest Articles & News Summaries, 1970 - Taylor & Francis
… Fluorneturon + paraquat and noruron + paraquat mixtures … Control broke down sooner on the noruron plots than on the … of the residual herbicides fluorneturon, noruron and diuron with …
Number of citations: 3 www.tandfonline.com
A Carere, VA Ortali, G Cardamone… - Chemico-Biological …, 1978 - Elsevier
… Finally, the two other carbamates investigated (EPTC and noruron) which are devoid of the chloroallyl group are not mutagenic neither in Salmonella nor Streptomyces {Tables IV and VI…
Number of citations: 54 www.sciencedirect.com

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